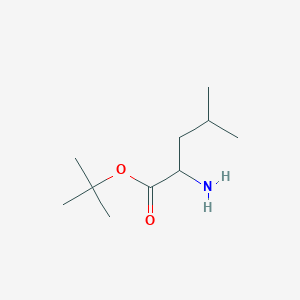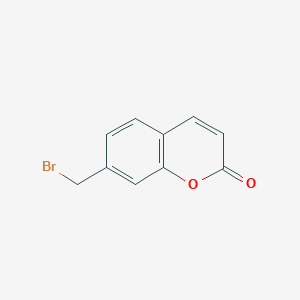![molecular formula C17H26N2O2 B8811508 1-Boc-4-[(4-methylphenyl)amino]-piperidine](/img/structure/B8811508.png)
1-Boc-4-[(4-methylphenyl)amino]-piperidine
Overview
Description
1-Boc-4-[(4-methylphenyl)amino]-piperidine is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(4-methylphenyl)amino]-piperidine typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques but on a larger scale. The choice of solvents and reagents is optimized for cost-effectiveness and efficiency. High-throughput screening of solvent-reagent combinations can identify the most sustainable and effective conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(4-methylphenyl)amino]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Boc-4-[(4-methylphenyl)amino]-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-methylphenyl)amino]-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-p-Tolylamino-piperidine-1-carboxylic acid methyl ester
- 4-p-Tolylamino-piperidine-1-carboxylic acid ethyl ester
Uniqueness
1-Boc-4-[(4-methylphenyl)amino]-piperidine is unique due to its specific ester group, which can influence its reactivity and interactions. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its methyl and ethyl ester counterparts.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |
InChI Key |
VIQBBHKRRVSVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B8811439.png)

![1-methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one](/img/structure/B8811450.png)

![5-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)propyl]quinazolin-4-one](/img/structure/B8811461.png)




![7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8811531.png)


![N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine](/img/structure/B8811548.png)
